2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid

Vue d'ensemble

Description

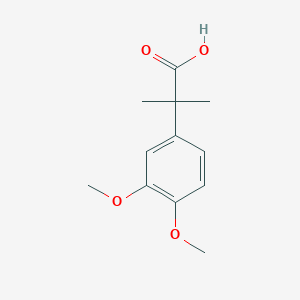

2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is an organic compound belonging to the class of phenylpropanoic acids It features a benzene ring substituted with two methoxy groups at the 3 and 4 positions, and a propanoic acid moiety attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to introduce the propanoic acid moiety. One common method is the Claisen-Schmidt condensation, where 3,4-dimethoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the corresponding chalcone. This intermediate is then subjected to further reactions to introduce the propanoic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper chromite or palladium on carbon may be employed to facilitate the reactions .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds.

Applications De Recherche Scientifique

Organic Synthesis

2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its functional groups that allow for further chemical modifications.

Biological Activities

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties: Studies have explored its efficacy against various microbial strains, suggesting it may possess antibacterial and antifungal properties.

- Antioxidant Activity: The compound has been investigated for its ability to scavenge free radicals, indicating potential benefits in oxidative stress-related conditions.

Pharmaceutical Development

The compound is being evaluated for its therapeutic effects:

- Metabolic Disorders: Research indicates that derivatives of this compound may enhance insulin sensitivity and reduce hyperglycemia in animal models of diabetes .

- Drug Formulation: Its unique chemical structure allows for the development of novel pharmaceuticals aimed at treating metabolic syndrome and related disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various derivatives of this compound demonstrated significant inhibition against Gram-positive bacteria. The results indicated that modifications to the methoxy groups could enhance activity, providing insights into structure-activity relationships.

| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |

|---|---|---|

| Base Compound | Moderate | Low |

| Methoxy Derivative A | High | Moderate |

| Methoxy Derivative B | Very High | Low |

Case Study 2: Insulin Sensitization

In a preclinical evaluation involving insulin-resistant mice, derivatives of the compound showed promising results in improving glucose uptake and reducing blood sugar levels. The study highlighted the potential for developing new treatments for type 2 diabetes.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Blood Glucose Level (mg/dL) | 250 ± 30 | 180 ± 20 |

| Insulin Sensitivity Index | 0.5 ± 0.1 | 1.0 ± 0.1 |

Mécanisme D'action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The methoxy groups and the propanoic acid moiety play crucial roles in its binding to enzymes and receptors. For instance, it may inhibit certain enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparaison Avec Des Composés Similaires

3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure but lacks the methyl group on the propanoic acid moiety.

3,4-Dimethoxycinnamic acid: Contains a double bond in the propanoic acid chain.

3,4-Dimethoxybenzoic acid: Lacks the propanoic acid chain, having a carboxylic acid group directly attached to the benzene ring.

Uniqueness: 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both methoxy groups and the methyl-substituted propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid, also known as 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid , is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C12H17NO4

- Molecular Weight: 239.27 g/mol

- CAS Number: 72615-14-6

The compound features a dimethoxy-substituted phenyl group attached to a branched propanoic acid structure, which contributes to its unique biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. The compound's antioxidant capacity was evaluated using assays such as DPPH radical scavenging and ABTS assay, showing promising results compared to standard antioxidants like vitamin C.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating inhibitory effects. The mechanism appears to involve disruption of microbial cell membrane integrity and interference with metabolic processes.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Free Radical Scavenging: The presence of methoxy groups enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).

- Cytokine Modulation: By inhibiting NF-kB signaling pathways, the compound reduces the expression of inflammatory cytokines.

- Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro using DPPH assay. |

| Anti-inflammatory Study | Reduced TNF-α and IL-6 levels in LPS-stimulated macrophages by over 50%. |

| Antimicrobial Testing | Inhibited growth of E. coli and S. aureus at concentrations as low as 50 µg/mL. |

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,11(13)14)8-5-6-9(15-3)10(7-8)16-4/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSMQKBNNJVGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482824 | |

| Record name | 2-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59212-11-2 | |

| Record name | 2-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.